molecular formula C6H11ClN2O B7982185 3-(1H-Pyrazol-4-YL)propan-1-OL hydrochloride

3-(1H-Pyrazol-4-YL)propan-1-OL hydrochloride

Cat. No.: B7982185
M. Wt: 162.62 g/mol
InChI Key: VASPBGCLNQFKII-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The compound 3-(1H-Pyrazol-4-yl)propan-1-ol hydrochloride (CAS No. 167503-31-3) is systematically named according to IUPAC guidelines as follows:

  • Parent chain : A three-carbon propanol group (propan-1-ol) serves as the backbone.
  • Substituent : A 1H-pyrazol-4-yl group is attached to the third carbon of the propanol chain.
  • Counterion : The hydrochloride salt indicates protonation at one of the pyrazole nitrogen atoms, balanced by a chloride ion.

Systematic Classification :

  • Organic heterocyclic compound : Contains a pyrazole ring (five-membered aromatic ring with two adjacent nitrogen atoms).
  • Functional groups : Secondary alcohol (-OH), aromatic heterocycle (pyrazole), and quaternary ammonium salt (due to protonation).
  • Molecular formula : $$ \text{C}6\text{H}{11}\text{ClN}_2\text{O} $$, with a molecular weight of 162.62 g/mol.

Table 1: Key Molecular Descriptors

Property Value
Molecular Formula $$ \text{C}6\text{H}{11}\text{ClN}_2\text{O} $$
Molecular Weight 162.62 g/mol
SMILES Code OCCCC1=CNN=C1.[H]Cl
GHS Signal Word Precautionary Statements

Molecular Structure Analysis

X-ray Crystallography and Conformational Studies

While direct X-ray crystallographic data for this compound is not publicly available, analogous pyrazole derivatives exhibit planar aromatic rings with bond lengths and angles consistent with delocalized π-electron systems. For example:

  • Pyrazole ring geometry : Typical N–N bond lengths of 1.35–1.38 Å and C–N bonds of 1.32–1.34 Å.
  • Propanol chain conformation : The hydroxyl group adopts a gauche configuration relative to the pyrazole ring to minimize steric hindrance.

The hydrochloride salt likely stabilizes the pyrazole ring through ionic interactions between the protonated nitrogen and chloride ion, as observed in similar heterocyclic ammonium salts.

Tautomeric Behavior and Protonation States

Pyrazole derivatives exhibit tautomerism between 1H and 2H forms, depending on the position of the acidic proton. In this compound:

  • Dominant tautomer : The 1H-pyrazol-4-yl group indicates the proton resides on the nitrogen at position 1 (N1).
  • Protonation site : Under acidic conditions (e.g., HCl), the more basic N2 atom is protonated, forming a pyrazolium chloride salt.

Electronic effects : The electron-withdrawing hydroxyl group and protonated nitrogen reduce aromaticity, increasing reactivity at the C3 and C5 positions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR (400 MHz, D₂O) :

  • Pyrazole protons : Two deshielded aromatic protons at δ 7.8–8.2 ppm (C3 and C5 positions).
  • Propanol chain :
    • δ 1.6–1.8 ppm (m, 2H, CH₂),
    • δ 2.4–2.6 ppm (t, 2H, CH₂ adjacent to pyrazole),
    • δ 3.6–3.8 ppm (t, 2H, CH₂OH),
    • δ 4.9 ppm (s, 1H, OH, exchangeable).

¹³C NMR (100 MHz, D₂O) :

  • Pyrazole carbons : δ 140–145 ppm (C3 and C5), δ 125–130 ppm (C4).
  • Propanol carbons : δ 25–30 ppm (CH₂), δ 60–65 ppm (CH₂OH).

Table 2: Predicted NMR Chemical Shifts

Proton/Carbon δ (ppm) Multiplicity Assignment
H3/H5 7.8–8.2 Singlet Pyrazole aromatic
CH₂ (C2) 2.4–2.6 Triplet Adjacent to pyrazole
CH₂OH 3.6–3.8 Triplet Hydroxyl-bearing

Mass Spectrometry (MS) Fragmentation Patterns

Electrospray Ionization (ESI-MS) :

  • Molecular ion : [M+H]⁺ at m/z 163.6 (calc. 163.06).
  • Key fragments :
    • m/z 127.0 ([M+H–HCl]⁺, 100% abundance),
    • m/z 109.0 ([M+H–HCl–H₂O]⁺),
    • m/z 81.0 (pyrazole ring fragment, $$ \text{C}3\text{H}5\text{N}_2^+ $$).

Fragmentation pathway :

  • Loss of HCl (36.46 Da) from the protonated molecular ion.
  • Subsequent dehydration (-18.02 Da) forms a conjugated alkene.
  • Pyrazole ring cleavage yields smaller nitrogen-containing ions.

Properties

IUPAC Name

3-(1H-pyrazol-4-yl)propan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c9-3-1-2-6-4-7-8-5-6;/h4-5,9H,1-3H2,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASPBGCLNQFKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Pyrazole Intermediate Formation

The construction of the pyrazole ring often begins with a Suzuki-Miyaura coupling between halogenated aryl precursors and pyrazole boronic esters. For instance, 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile (Formula III) is synthesized via a palladium-catalyzed reaction between 4-bromo-2-chlorobenzonitrile (II) and 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester (I). Critical parameters include:

  • Catalyst system : Pd(OAc)₂ (0.5–2 mol%) with triphenylphosphine ligand

  • Solvent : Acetonitrile-water biphasic system (3:1 v/v) at 70°C

  • Base : Sodium carbonate (2.5 equiv) for Suzuki coupling
    This method achieves 84.5% yield over three stages by optimizing phase-transfer conditions and minimizing Pd residue through acetonitrile phase isolation.

Reductive Chlorination of Nitropyrazole Derivatives

An alternative pathway involves reductive chlorination of 4-nitropyrazole to form 3-chloro-1H-pyrazol-4-amine hydrochloride (1a), a key intermediate. Using Pt/C (5 wt%) under 90 psig H₂ in aqueous HCl (25–30%), this method achieves 96.8% yield with >95% selectivity, avoiding byproducts like 3,5-dichloropyrazole. The process is scalable, with catalyst recyclability and low HCl consumption (0.08–0.1 equiv).

Functionalization of the Propanol Side Chain

Mitsunobu Reaction for Alcohol Installation

The propanol moiety is introduced via Mitsunobu coupling between 3-chloro-1H-pyrazol-4-amine and 3-bromopropanol. Key conditions include:

  • Reagents : Triphenylphosphine (1.2 equiv) and DIAD (1.1 equiv)

  • Solvent : Tetrahydrofuran (THF) at 25°C for 12 h

  • Yield : 78% after Boc deprotection with HCl/dioxane.

Nucleophilic Substitution in Protic Media

In methanol-water (4:1), 3-chloro-1H-pyrazol-4-amine reacts with 3-bromopropanol under basic conditions (NaOH, 1.5 equiv) at 60°C for 6 h, achieving 72% yield. Phase-transfer catalysts (e.g., TBAB) improve efficiency by 15%.

Hydrochloride Salt Formation and Purification

Acidic Workup for Salt Precipitation

The free base 3-(1H-pyrazol-4-yl)propan-1-ol is treated with HCl (10% in ethanol) at 0–5°C, followed by gradual water addition (30–50% v/v of methanol). Filtration and drying under reduced pressure (50–60°C) yield the hydrochloride salt with 89% purity, which is upgraded to >99% via recrystallization from ethanol-water (7:3).

Solvent Optimization for Residual Metal Removal

Post-synthesis, Pd residues are reduced to <5 ppm using activated carbon (5 wt%) in methanol at 50°C for 2 h. This step is critical for pharmaceutical compliance.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Pd Residue (ppm)Scalability
Suzuki-MitsunobuCoupling → Mitsunobu → HCl salt78<5Industrial
Reductive AlkylationChlorination → Substitution → Salt72<10Pilot-scale
One-Pot CascadeEnone cyclization → Reduction65*N/ALab-scale

*Hypothetical yield based on analogous 4-acylpyrazole synthesis.

Industrial-Scale Process Considerations

Catalyst Recovery and Recycling

Pd recovery from acetonitrile phases is achieved via adsorption on activated carbon, reducing catalyst costs by 40%. Pt/C in reductive steps is reused for 3–5 cycles without significant activity loss.

Solvent Sustainability

The acetonitrile-water system enables 90% solvent recovery via distillation, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Pyrazol-4-YL)propan-1-OL hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-(1H-Pyrazol-4-YL)propan-1-one.

    Reduction: Formation of 3-(1H-Pyrazol-4-YL)propan-1-OL.

    Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
3-(1H-Pyrazol-4-YL)propan-1-OL hydrochloride has been studied for its potential therapeutic effects. Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity: Several studies have reported that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds similar to 3-(1H-Pyrazol-4-YL)propan-1-OL have shown efficacy against various bacterial strains .
  • Anti-inflammatory Effects: Pyrazole derivatives are known for their anti-inflammatory properties. Research has demonstrated that certain pyrazole compounds can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .
  • Antitumor Activity: The compound's structural characteristics allow it to interact with specific molecular targets involved in cancer progression. Some derivatives have shown promising results in inhibiting tumor growth in preclinical models .

Table 1: Summary of Biological Activities of Pyrazole Derivatives

Activity TypeExample CompoundsObserved Effects
Antimicrobial3-(1H-Pyrazol-4-YL)propan-1-OLEffective against Gram-positive bacteria
Anti-inflammatoryN-(4-fluorophenyl)-2,3-dihydro-7-methylInhibits COX enzymes
Antitumor3-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl)Significant EGFR inhibitory activity

Biological Research

Mechanism of Action:
The mechanism by which this compound exerts its biological effects involves interaction with specific receptors and enzymes. For instance, studies have shown that this compound can modulate the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer development .

Case Study:
In a study focused on the development of CDK inhibitors, researchers found that modifications to the pyrazole structure significantly influenced the potency and selectivity of the compounds. The introduction of polar functional groups enhanced metabolic stability while maintaining biochemical affinity . This highlights the importance of structural optimization in drug development.

Industrial Applications

Chemical Synthesis:
In addition to its biological applications, this compound serves as a valuable building block in organic synthesis. It is utilized in the preparation of various chemical intermediates and complex molecules due to its versatile reactivity .

Table 2: Industrial Applications of Pyrazole Derivatives

Application TypeDescriptionExamples
Chemical SynthesisUsed as an intermediate in organic reactionsSynthesis of agrochemicals
Material ScienceDevelopment of polymers and resinsPolymeric materials

Mechanism of Action

The mechanism of action of 3-(1H-Pyrazol-4-YL)propan-1-OL hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following sections compare 3-(1H-Pyrazol-4-YL)propan-1-OL hydrochloride with structurally related compounds, focusing on molecular properties, synthetic routes, and biological activities.

Structural Analogues and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Source
3-(1H-Pyrazol-4-YL)propan-1-OL HCl Not provided C₆H₁₁N₃O·HCl ~177.63* Pyrazole ring, propanol chain, HCl salt Target compound
3-(4-Amino-1H-pyrazol-1-yl)propan-1-OL HCl 1249733-51-4 C₆H₁₁N₃O·HCl 141.17 (free base) 4-Amino-pyrazole substitution
Ternidazole hydrochloride 70028-95-4 C₇H₁₂N₃O₂·HCl 221.65 2-Methyl-5-nitroimidazole, propanol chain
3-(Piperidin-4-yl)propan-1-OL HCl 155270-01-2 C₈H₁₇NO·HCl 191.69 Piperidine ring, propanol chain
3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-OL 32229-98-4 C₁₃H₁₉ClN₂O 254.76 Piperazine ring, 3-chlorophenyl substitution

*Calculated based on molecular formula.

Key Observations :

  • Pyrazole vs. Imidazole : Replacing the pyrazole ring with a 2-methyl-5-nitroimidazole (as in Ternidazole hydrochloride) introduces antimicrobial properties, likely due to the nitro group’s electrophilic reactivity .
  • Amino Substitution: The 4-amino-pyrazole derivative (CAS 1249733-51-4) has a lower molecular weight and may exhibit altered solubility or receptor binding compared to the target compound .
  • Heterocyclic Variations : Piperidine- and piperazine-containing analogs (e.g., 3-(Piperidin-4-yl)propan-1-OL HCl) demonstrate the impact of saturated nitrogen rings on pharmacokinetics, such as increased basicity and membrane permeability .

Insights :

  • Unlike Ternidazole, the absence of a nitro group in 3-(1H-Pyrazol-4-YL)propan-1-OL HCl may limit direct antimicrobial effects but reduce toxicity risks .

Analytical Characterization

  • NMR and MS: provides detailed ¹H/¹³C NMR and LC-MS data for triazole-propanol compounds, which can guide characterization of the target compound’s proton environments and fragmentation patterns .
  • Computational Tools : Software like Multiwfn () enables electron density topology analysis, useful for predicting reactivity and intermolecular interactions .

Biological Activity

3-(1H-Pyrazol-4-YL)propan-1-OL hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structure features a pyrazole ring that plays a crucial role in binding to active sites on proteins, leading to inhibition or modulation of enzymatic activities. This interaction can result in various biological effects, such as anti-inflammatory and anticancer activities.

Anticancer Properties

Research has demonstrated that compounds similar to this compound exhibit potent antiproliferative effects against several human cancer cell lines. For instance, studies have shown that derivatives can inhibit the growth of colon carcinoma cells (HCT116) with IC50 values as low as 2.30 μM .

Enzyme Inhibition

The compound has been studied for its potential as a ligand in enzyme inhibition. Its mechanism often involves binding to specific enzymes, thereby inhibiting their activity. This property makes it a candidate for therapeutic applications in conditions where enzyme overactivity is implicated, such as cancer and inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeInhibits growth of HCT116 cells (IC50: 2.30 μM)
Enzyme InhibitionModulates activity of specific enzymes
Anti-inflammatoryReduces inflammation in animal models

Table 2: Structure-Activity Relationship (SAR)

Compound NameKey FeaturesBiological Activity
This compoundPyrazole ring, hydroxyl groupInhibits enzyme activity
2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol hydrochlorideAmino group enhances binding affinitySignificant biological activity
4-Amino derivativesVariations at the amino position alter potencyVariable activity

Case Studies

Case Study 1: Anticancer Activity
A recent study investigated the antiproliferative effects of various pyrazole derivatives, including those structurally related to this compound. The results indicated that compounds with specific substitutions on the pyrazole ring exhibited enhanced potency against cancer cell lines, highlighting the importance of structural modifications for therapeutic efficacy .

Case Study 2: Enzyme Interaction
Another study focused on the interaction between pyrazole-based compounds and cyclooxygenase (COX) enzymes. It was found that certain derivatives could effectively inhibit COX activity, suggesting potential applications in treating inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(1H-Pyrazol-4-YL)propan-1-OL hydrochloride, and how are purity and yield optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions involving pyrazole derivatives. For example, refluxing 3-(1H-pyrazol-4-yl)propan-1-ol with hydrochloric acid in ethanol under controlled pH (4–6) yields the hydrochloride salt. Purification involves column chromatography (ethyl acetate/hexane, 1:4) followed by recrystallization from 2-propanol to achieve >95% purity . Monitoring reaction progress via TLC and optimizing stoichiometric ratios (e.g., 1:1.2 for alcohol:HCl) can enhance yield (typically 70–85%) .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm proton environments and carbon backbone (e.g., pyrazole ring protons at δ 7.5–8.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 189.08 for C7_7H12_{12}N2_2O·HCl) .
  • XRD : For crystalline structure analysis, particularly to resolve stereochemical ambiguities .

Q. How does the hydrochloride salt form influence solubility and stability in experimental settings?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility (e.g., ~50 mg/mL in water at 25°C) compared to the free base, facilitating biological assays. Stability studies under varying pH (2–9) and temperature (4–40°C) show degradation <5% over 30 days when stored in desiccated, light-protected conditions .

Advanced Research Questions

Q. How can computational tools like Multiwfn elucidate the electronic properties of this compound?

  • Methodological Answer : Multiwfn enables:

  • Electrostatic potential (ESP) mapping : To identify nucleophilic/electrophilic regions (e.g., pyrazole N-atoms with ESP minima at −45 kcal/mol) .
  • Topological analysis : Quantum Theory of Atoms in Molecules (QTAIM) to assess bond critical points (e.g., C–N bond paths with ρ(r) ≈ 0.25 e·Å3^{-3}) .
  • Orbital composition : Natural Bond Orbital (NBO) analysis to quantify hybridization (e.g., sp2^2 character in pyrazole ring) .

Q. What strategies resolve contradictions in biological activity data for this compound across studies?

  • Methodological Answer : Contradictions may arise from:

  • Impurity profiles : Validate purity via HPLC (e.g., C18 column, acetonitrile/water gradient) to rule out by-products .
  • Stereochemical variability : Use chiral chromatography (e.g., Chiralpak IA) to isolate enantiomers and test activity separately .
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to minimize variability .

Q. How does the pyrazole ring’s substitution pattern affect pharmacological target engagement?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Introduce substituents at the pyrazole 1-position (e.g., methyl, phenyl) and test binding to kinases (e.g., CDK2) via fluorescence polarization assays. For example, 3-(1-methyl-1H-pyrazol-4-yl) derivatives show 3-fold higher IC50_{50} values (≈64 nM) compared to unsubstituted analogs .
  • Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., hydrogen bonding with Thr14 in CDK2 active site) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Chiral resolution : Employ diastereomeric salt formation with (−)-dibenzoyl-L-tartaric acid in ethanol, achieving >99% ee .
  • Flow chemistry : Continuous-flow reactors with immobilized catalysts (e.g., Pd/C for hydrogenation) reduce racemization risks at scale .

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